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Compound of Interest

Compound Name: 7-Bromo-5-nitroindoline-2,3-dione
CAS No.: 922707-27-5
Cat. No.: B1661573
Get Quote
. J

Executive Summary

7-Bromo-5-nitroindoline-2,3-dione (also known as 7-bromo-5-nitroisatin) is a highly
functionalized isatin derivative serving as a critical scaffold in the development of kinase
inhibitors, particularly for cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3
(GSK-3).[1][2] Its structural uniqueness lies in the dual substitution of the benzenoid ring: a
strongly electron-withdrawing nitro group at C5 and a halogen (bromine) at C7.

This guide provides a definitive spectroscopic reference for researchers synthesizing or
characterizing this compound. It synthesizes experimental data from authoritative medicinal
chemistry protocols (Polychronopoulos et al.; Perrow et al.) to establish a self-validating
analytical framework.

Chemical Profile & Synthesis Context[1][3][4][5][6]
[7]
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Property

Data

IUPAC Name

7-Bromo-5-nitro-1H-indole-2,3-dione

Molecular Formula

270.02 g/mol (

Molecular Weight Br); 272.02 g/mol (
Br)
Appearance Yellow to Orange solid
Solubility Soluble in DMSO, DMF; sparingly soluble in
Synthesis Workflow

The spectroscopic profile is best understood through its synthetic origin. The compound is

typically accessible via the electrophilic aromatic nitration of 7-bromoisatin. This pathway

dictates the impurity profile (unreacted 7-bromoisatin) and the regiochemistry (C5 vs C4/C6

substitution).
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Figure 1: Synthesis pathway via nitration of 7-bromoisatin (Perrow, 2007).

Nuclear Magnetic Resonance (NMR)
Spectroscopy|8]
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Experimental Protocol

e Solvent: DMSO-

is the mandatory solvent. Isatins often aggregate or exhibit poor solubility in

e Concentration: 10-15 mg in 0.6 mL DMSO-

o Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

H NMR Data Analysis

The introduction of the 5-nitro group onto the 7-bromoisatin core dramatically alters the
aromatic region. The C5-proton is lost, leaving only H4 and H6.
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e Coupling Constant (

): The coupling between H4 and H6 is a meta-coupling, typically

Hz.

» Validation Check: If you observe a triplet or a doublet with

Hz, your nitration failed or occurred at the wrong position (unlikely given the directing
groups).

C NMR Data Analysis

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661573?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Key diagnostic carbons include the two carbonyls and the substituted aromatic carbons.

Shift (
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characteristic of isatin C3.
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142.0-144.0
group.
)
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Infrared (IR) Spectroscopy[8]

IR provides a quick "fingerprint" validation of the functional groups, particularly the preservation
of the isatin dione core and the successful addition of the nitro group.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1661573?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (

Vibration Mode

Functional Group

)

3200 — 3300 Stretch (Broad) N-H (Lactam)
C=0 (C3 Ketone) - Higher freq

1740 - 1760 Stretch (Strong) ) ) ) )
due to ring strain/conjugation

1610 — 1630 Stretch (Strong) C=0 (C2 Amide)

1530 — 1550 Stretch (Asymmetric) (Nitro) - Confirmation of
Nitration

1340 — 1360 Stretch (Symmetric) (Nitro)

Mass Spectrometry (MS)[8]

Mass spectrometry is the definitive method for confirming the presence of bromine (isotope

pattern) and the nitro group (fragmentation).

lonization Mode

o ESI- (Electrospray lonization, Negative Mode): Preferred due to the acidic N-H proton.

o EI (Electron Impact): Useful for structural elucidation via fragmentation.

MS Profile[1]

e Molecular lon (

or

):

o m/z 270 (

Br)

o m/z 272 (
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Br)

o Intensity Ratio: ~1:1 (Characteristic of mono-brominated compounds).

Fragmentation Pathway (EI/CID)

The fragmentation of 7-bromo-5-nitroisatin follows a specific decay pathway involving the

sequential loss of carbonyls and the nitro group.
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Figure 2: Proposed fragmentation pathway for 7-bromo-5-nitroisatin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. researchgate.net [researchgate.net]
e 2.ro.uow.edu.au [ro.uow.edu.au]

e To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 7-Bromo-5-
nitroindoline-2,3-dione]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1661573/docs#technical-guide-spectroscopic-
profiling-of-7-bromo-5-nitroindoline-2-3-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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